molecular formula C11H17N B073586 1-Dimethylamino-3-phenylpropane CAS No. 1199-99-1

1-Dimethylamino-3-phenylpropane

Cat. No. B073586
CAS RN: 1199-99-1
M. Wt: 163.26 g/mol
InChI Key: NMXXDRKTOJAAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Dimethylamino-3-phenylpropane” is also known as "3-(Dimethylamino)-1-phenyl-1-propanol" . It has a molecular formula of C11H17NO and is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of “1-Dimethylamino-3-phenylpropane” consists of an 11-carbon chain with a dimethylamino group and a phenyl group attached . The average molecular mass is 179.259 Da .

Scientific Research Applications

  • Enantioselective Reduction of β-Amino Ketones :

    • Chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an intermediate from 1-Dimethylamino-3-phenylpropane, is crucial for synthesizing antidepressants. A study showed how a mutated carbonyl reductase catalyzed the reduction of 1-Dimethylamino-3-phenylpropane to its chiral form, which is essential for antidepressant synthesis (Zhang et al., 2015).
  • Preparation Method :

    • A preparation method for 3-Dimethylamino-3-phenylpropanol was developed starting from benzaldehyde and malonic acid, with an overall yield of 29% based on benzaldehyde (Xiang, 2006).
  • Asymmetric Synthesis of (R)-Fluoxetine :

    • The compound was used in the synthesis of (R)-fluoxetine hydrochloride, a form of the antidepressant fluoxetine, indicating its significance in pharmaceutical synthesis (Shan-zhen, 2009).
  • Nonlinear Optical Absorption :

    • A study on the nonlinear optical properties of a derivative of 1-Dimethylamino-3-phenylpropane revealed its potential as an optical device component, such as in optical limiters (Rahulan et al., 2014).
  • Reactivity with Organic Semiconductor Molecules :

    • The reactivity of a derivative of 1-Dimethylamino-3-phenylpropane with various semiconductor molecules was investigated, relevant for organic electronics (Jhulki et al., 2021).
  • Synthesis of Organic Nanoparticles :

    • Nanoparticles of a derivative were prepared, showing special size dependence in their optical properties, which could be significant in nanotechnology and materials science (Fu and Yao, 2001).
  • Determination of Dipole Moment and Fluorescence Chemosensor Applications :

    • A compound synthesized from 1-Dimethylamino-3-phenylpropane was studied for its solvatochromic properties and as a selective fluorescent chemosensor for metal ions (Singh et al., 2014).
  • Use in Carbohydrate Chemistry :

    • 3-(Dimethylamino)-1-propylamine, a related compound, proved effective in deacylation reactions in carbohydrate chemistry, highlighting its utility in organic synthesis (Andersen et al., 2015).

Safety And Hazards

“1-Dimethylamino-3-phenylpropane” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

N,N-dimethyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXXDRKTOJAAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152620
Record name 1-Dimethylamino-3-phenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-3-phenylpropane

CAS RN

1199-99-1
Record name N,N-Dimethylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dimethylamino-3-phenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dimethylamino-3-phenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20-mL eggplant flask equipped with a three-way cock and a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with argon atmosphere. Into the flask, iron complex A (1.0 mg, 0.002 mmol) was admitted as catalyst and dissolved in toluene (0.5 mL). To the solution, 1,2-bis(dimethylsilyl)benzene (475 μL) was added through a syringe, and N,N-dimethyl-3-phenylpropanamide (177 mg, 1.0 mmol) was added. The solution was stirred at 100° C. for 30 minutes. Toluene was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (10/1) as developing solvent, obtaining N,N-dimethyl-3-phenylpropylamine (159 mg, 0.83 mmol, 83%). The results are shown as Entry 4 in Table 5. The resulting amine was identified for geometry by 1H and 13C-NMR spectroscopy and IR spectroscopy.
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dimethylamino-3-phenylpropane
Reactant of Route 2
Reactant of Route 2
1-Dimethylamino-3-phenylpropane
Reactant of Route 3
Reactant of Route 3
1-Dimethylamino-3-phenylpropane
Reactant of Route 4
Reactant of Route 4
1-Dimethylamino-3-phenylpropane
Reactant of Route 5
1-Dimethylamino-3-phenylpropane
Reactant of Route 6
Reactant of Route 6
1-Dimethylamino-3-phenylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.